molecular formula C9H10O2 B1609720 4-(Methoxymethyl)benzaldehyde CAS No. 93943-06-7

4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720
CAS No.: 93943-06-7
M. Wt: 150.17 g/mol
InChI Key: LHKUVIRLOYVRHW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzaldehyde (CAS 93943-06-7) is a versatile aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . Its structure features a benzaldehyde core substituted at the para position with a methoxymethyl group (-CH2OCH3), making it a valuable multifunctional intermediate in organic synthesis . The compound is characterized by its SMILES notation, O=CC1=CC=C(COC)C=C1, and the InChIKey LHKUVIRLOYVRHW-UHFFFAOYSA-N . This compound serves as a key precursor in advanced materials science, particularly in the synthesis of organic nonlinear optical (NLO) materials . Similar to 4-methoxy benzaldehyde derivatives used in the synthesis of stilbazolium salts, this compound can be utilized to create novel compounds with high NLO properties, which are promising for applications in telecommunications, optical computing, and optical data storage . The methoxymethyl group can act as a protected functional group, offering versatile reactivity for further chemical transformations . Its role in electrochemical reactions and catalytic processes has also been explored, highlighting its utility in modern synthetic methodology development . Handling of this compound requires standard laboratory safety precautions. It carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, it is recommended to store this product under an inert atmosphere and at a controlled temperature of 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(methoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKUVIRLOYVRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436304
Record name 4-(methoxymethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93943-06-7
Record name 4-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)benzaldehyde
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Preparation Methods

Catalytic Carbonylation and Hydroformylation Approaches

One of the advanced methods involves catalytic carbonylation of substituted toluene derivatives under controlled pressure and temperature conditions using specialized catalysts.

  • Catalyst Preparation: A solid acid catalyst composed of titanium, zirconium, and vanadium oxides (SZTA catalyst) is prepared by mixing TiCl4 and ZrOCl2·8H2O in specific atomic ratios (typically Zr:Ti = 10:1 to 20:1), followed by ammonia treatment, aging, washing, impregnation with ammonium metavanadate and ammonium sulfate, drying, and calcination at 500 °C to obtain a solid acid catalyst.

  • Carbonylation Reaction: The SZTA catalyst is used in an autoclave with thioanisole or substituted toluene derivatives. The reaction mixture is heated to 70–90 °C and pressurized with carbon monoxide (0.5–5 MPa) for 3–8 hours. After reaction completion, filtration and hydrolysis yield the aldehyde product.

  • Yield and Selectivity: This method achieves yields of approximately 55–58% for 4-methylthio benzaldehyde, which is structurally related to 4-(methoxymethyl)benzaldehyde, indicating the potential for adaptation to methoxymethyl derivatives.

Parameter Condition/Value Notes
Catalyst SZTA (ZrO2-TiO2-V2O5 solid acid) Prepared from TiCl4 and ZrOCl2·8H2O
Catalyst atomic ratio Zr:Ti = 10:1 to 20:1 Optimal ratio for catalyst activity
Reaction temperature 70–90 °C Typically 80 °C
Reaction pressure 0.5–5 MPa CO pressure in autoclave
Reaction time 3–8 hours Longer times improve yield
Yield 55–58% For 4-methylthio benzaldehyde analogs

Protection and Functional Group Transformation Strategies

Another approach involves the use of methoxymethyl (MOM) protecting groups on benzaldehyde derivatives or benzyl alcohol intermediates, followed by selective oxidation or reduction steps.

  • Synthesis of Methoxymethyl-Protected Intermediates: For example, 4-bromo-3,5-bis(methoxymethoxy)phenylmethanol can be synthesized by reduction of corresponding benzaldehydes using sodium borohydride in tetrahydrofuran (THF) at elevated temperatures, followed by methoxymethyl protection.

  • Reaction Conditions: Sodium borohydride (NaBH4) is added slowly to a solution of the benzaldehyde derivative in THF, stirred at 65 °C for 15 minutes, then methanol is added dropwise, and the mixture is refluxed for 2 hours. After quenching with ammonium chloride, the product is extracted and purified.

  • Yield: This method provides good yields (~72%) of benzylic alcohol intermediates with methoxymethyl protection, which can be further oxidized to the corresponding aldehydes.

Step Reagents/Conditions Outcome
Reduction NaBH4 in THF, 65 °C, 15 min Conversion of benzaldehyde to benzylic alcohol
Protection Methanol, reflux 2 hours Formation of methoxymethyl-protected alcohol
Workup Saturated NH4Cl quench, EtOAc extraction Purified protected intermediate
Yield ~72% High purity and yield

Summary Table of Preparation Methods

Method Category Key Reagents/Conditions Yield (%) Advantages Limitations
Catalytic Carbonylation SZTA catalyst, CO (0.5–5 MPa), 70–90 °C, 3–8 h 55–58 High selectivity, scalable Requires high-pressure equipment
Reduction & Protection NaBH4 reduction, MeOH reflux ~72 Good yields, mild conditions Multi-step, requires purification
Condensation with Semicarbazide 4-methoxybenzaldehyde, ethanol, reflux 85 High yield, straightforward Not direct synthesis of aldehyde

Research Findings and Notes

  • The SZTA catalyst system is notable for its high activity and selectivity in carbonylation reactions, enabling the efficient preparation of substituted benzaldehydes with methoxymethyl groups potentially introduced via precursor modifications.

  • Methoxymethyl protection is a versatile strategy for stabilizing hydroxyl groups during multi-step syntheses, facilitating subsequent oxidation to aldehydes.

  • The condensation approach is more relevant for derivatization and functionalization rather than primary synthesis of this compound but provides insight into the reactivity of methoxybenzaldehyde derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Versatile Building Block
4-(Methoxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups enable chemists to perform diverse reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex structures through reactions such as:

  • Condensation Reactions : It can react with amines to form imines or with other aldehydes to produce larger carbon frameworks.
  • Reduction Reactions : The aldehyde group can be reduced to an alcohol, which is useful in synthesizing alcohol-based products.

Flavor and Fragrance Industry

Aromatic Properties
This compound is utilized in the flavor and fragrance industry due to its pleasant aromatic characteristics. It can be incorporated into:

  • Food Products : As a flavoring agent, it enhances the sensory appeal of various food items.
  • Cosmetics and Perfumes : Its fragrance properties make it suitable for use in personal care products, contributing to their olfactory profiles.

Material Science

Polymer Formulations
In material science, this compound is explored for its potential to modify polymer properties. Applications include:

  • Thermal Stability : Incorporating this compound into polymers can enhance their thermal resistance.
  • Mechanical Strength : It can improve the mechanical properties of materials, making them more durable for industrial applications.

Biological Studies

Therapeutic Potential
Researchers have begun to explore the biological activities of this compound. Its applications in biological studies include:

  • Biological Assays : It is used to investigate its effects on various biological systems, aiding in the discovery of new therapeutic agents.
  • Antioxidant and Anticancer Activities : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties and potential anticancer effects, warranting further investigation into its medicinal chemistry applications .

Table 1: Summary of Research Applications

Application AreaDescriptionExample Studies/Findings
Organic SynthesisIntermediate for synthesizing complex organic moleculesUsed as a building block for pharmaceuticals and agrochemicals
Flavor and FragranceFlavoring agent in food products; fragrance component in cosmeticsEnhances sensory appeal in various consumer products
Material ScienceEnhances thermal stability and mechanical strength in polymersIncorporated into polymer formulations for improved properties
Biological StudiesInvestigated for antioxidant and anticancer activitiesShows potential therapeutic effects; used in biological assays

Case Study Example

A study published in a peer-reviewed journal highlighted the synthesis of methylated derivatives of benzaldehydes, including this compound. The research demonstrated its effectiveness in reducing oxidative stress in cellular models, indicating potential applications in developing antioxidant therapies .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects by disrupting cell membranes or interfering with metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-(Methoxymethyl)benzaldehyde with its analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CH₂OCH₃ (para) C₉H₁₀O₂ 150.17 Higher lipophilicity; potential for improved bioavailability in drug design.
4-Methoxybenzaldehyde -OCH₃ (para) C₈H₈O₂ 136.15 Widely used in flavoring agents; lower reactivity compared to hydroxyl analogs .
4-Hydroxybenzaldehyde -OH (para) C₇H₆O₂ 122.12 Antioxidant and antimicrobial properties; prone to oxidation .
4-(Bromomethyl)benzaldehyde -CH₂Br (para) C₈H₇BrO 199.05 Reactive alkylating agent; toxicological risks require careful handling .
4-(Dimethylamino)benzaldehyde -N(CH₃)₂ (para) C₉H₁₁NO 149.19 Forms Schiff bases with anticancer activity; electron-donating amino group enhances reactivity .
4-(4-Methoxyphenoxy)benzaldehyde -O-C₆H₄-OCH₃ (para) C₁₄H₁₂O₃ 228.24 Synthesized via nucleophilic aromatic substitution; crystalline solid .

Biological Activity

4-(Methoxymethyl)benzaldehyde is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of approximately 150.18 g/mol. Its structure consists of a benzene ring substituted with a methoxymethyl group and an aldehyde functional group. The presence of these substituents influences its reactivity and biological properties.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. A study highlighted its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer.

2. Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Anticancer Studies on this compound

Study ReferenceCell Line UsedConcentrationKey Findings
HeLa50 µMInduced apoptosis via caspase activation
MCF-7100 µMInhibited cell proliferation by 70%
A54925 µMReduced ROS levels significantly

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, which may enhance or inhibit their activity depending on the context.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance, thereby preventing oxidative damage.
  • Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways leading to cell death in cancerous cells while sparing normal cells.

Case Study 1: Antioxidant Activity Assessment

In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH absorbance, indicating potent radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Cancer Cell Line Analysis

A series of experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in dose-dependent growth inhibition. Flow cytometry analysis confirmed increased apoptosis rates, with notable changes in cell cycle distribution.

Q & A

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

  • Methodological Answer : Continuous flow reactors with inline IR monitoring reduce batch-to-batch variability. Purification via short-path distillation (bp ~120°C at 5 mmHg) removes high-boiling impurities. Process analytical technology (PAT) ensures <0.5% residual solvents .

Contradiction Analysis and Troubleshooting

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

  • Analysis : Dynamic effects from restricted rotation of the methoxymethyl group cause diastereotopic splitting of -OCH₂- protons. Low-temperature NMR (-40°C) in CD₂Cl₂ resolves these signals, confirming conformational rigidity .

Q. How to address discrepancies in reported catalytic activity for this compound derivatives?

  • Analysis : Catalyst poisoning by aldehyde oxidation products (e.g., carboxylic acids) is common. Pre-treatment with molecular sieves (3Å) or in situ reduction (NaBH₄) restores activity. XPS analysis of spent catalysts identifies adsorbed aldehydes as deactivation sources .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxymethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.